2-Amino-3-hydroxydecanoic acid 2-Amino-3-hydroxydecanoic acid
Brand Name: Vulcanchem
CAS No.: 50730-86-4
VCID: VC19619963
InChI: InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(12)9(11)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H21NO3
Molecular Weight: 203.28 g/mol

2-Amino-3-hydroxydecanoic acid

CAS No.: 50730-86-4

Cat. No.: VC19619963

Molecular Formula: C10H21NO3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-hydroxydecanoic acid - 50730-86-4

Specification

CAS No. 50730-86-4
Molecular Formula C10H21NO3
Molecular Weight 203.28 g/mol
IUPAC Name 2-amino-3-hydroxydecanoic acid
Standard InChI InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(12)9(11)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14)
Standard InChI Key JZACFUWLXSNNLV-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(C(C(=O)O)N)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

2-Amino-3-hydroxydecanoic acid belongs to the class of β-hydroxy-α-amino acids, featuring:

  • A decanoic acid backbone (CH3(CH2)7CH(OH)CH(NH2)COOH\text{CH}_3(\text{CH}_2)_7\text{CH}(\text{OH})\text{CH}(\text{NH}_2)\text{COOH}).

  • Two chiral centers at C2 and C3, yielding four possible stereoisomers. The naturally occurring (2S,3R) configuration is prevalent in bioactive peptides .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H21NO3\text{C}_{10}\text{H}_{21}\text{NO}_3
Molecular Weight203.28 g/mol
Exact Mass203.15200 Da
LogP (Partition Coefficient)1.82
PSA (Polar Surface Area)83.55 Ų
HS Code2922509090

Stereochemical Significance

The (2S,3R) stereoisomer is critical for biological activity. In microginin, this configuration enables hydrogen bonding with ACE’s catalytic zinc ion, reducing blood pressure in preclinical models . Enzymatic synthesis methods, such as engineered aldolases, achieve >99% diastereomeric excess for this isomer, highlighting the importance of stereocontrol .

Synthesis Methodologies

Chemoenzymatic Approaches

Recent advances utilize engineered aldolase polypeptides derived from Pseudomonas putida to catalyze the asymmetric condensation of p-nitrobenzaldehyde and glycine. Key improvements include:

  • Substrate Loading: 10–200 g/L aldehyde.

  • Solvent Tolerance: Up to 20% dimethyl sulfoxide (DMSO) or ethanol.

  • Stereoselectivity: >95% diastereomeric excess under optimized conditions (30°C, pH 6.0) .

Table 2: Enzymatic Synthesis Parameters

ParameterOptimal Range
Temperature10–60°C
pH4.0–8.0
Glycine Concentration30–300 g/L
Enzyme Loading0.5–10 g/L

Chemical Synthesis from Carbohydrates

An alternative route starts with D-glucose, exploiting its C3 and C4 hydroxyl groups for stereoselective functionalization:

  • Protection/Deprotection: Sequential masking of hydroxyl groups.

  • Amination: Introduction of the amino group via reductive amination.

  • Chain Elongation: Wittig olefination to extend the carbon backbone .
    This method yields enantiomerically pure (2S,3R)-AHDA but requires multiple steps, reducing scalability compared to enzymatic approaches.

Applications in Pharmaceutical Research

ACE Inhibitory Peptides

Microginin, a linear pentapeptide containing (2S,3R)-2-amino-3-hydroxydecanoic acid, inhibits ACE with an IC₅₀ of 4.7 µM. Structural studies reveal:

  • The β-hydroxy group coordinates with ACE’s zinc ion.

  • The hydrophobic decanoic chain enhances binding to the enzyme’s S2 pocket .

Industrial and Biotechnological Relevance

Green Chemistry Advantages

Enzymatic synthesis avoids harsh reagents (e.g., strong acids/alkalis) and reduces waste, aligning with sustainable manufacturing principles. Immobilized aldolase variants enable continuous flow production, achieving 85% yield over 10 reaction cycles .

Cosmetic Applications

While direct evidence for 2-amino-3-hydroxydecanoic acid is limited, structurally related β-hydroxy-α-amino acids are investigated for:

  • Moisturizing Effects: Hydroxyl groups enhance water retention in stratum corneum.

  • Anti-Aging: Inhibition of matrix metalloproteinases (MMPs) prevents collagen degradation .

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